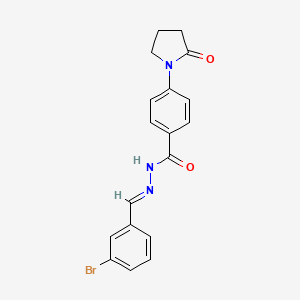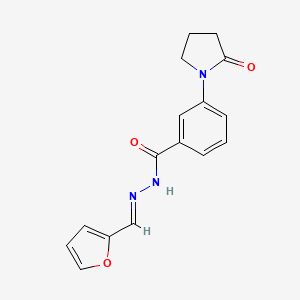
N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide
Vue d'ensemble
Description
N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide, also known as BBOPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BBOPH is a hydrazide derivative that contains a pyrrolidine ring, a benzene ring, and a bromine atom attached to the benzene ring.
Mécanisme D'action
The mechanism of action of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in the regulation of various physiological processes. N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been shown to inhibit the activity of various enzymes such as carbonic anhydrase, tyrosinase, and α-glucosidase. N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has also been shown to modulate the expression of various proteins such as Bcl-2, Bax, and caspase-3, which are involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of protein expression, and regulation of various physiological processes such as cell proliferation, apoptosis, and inflammation. N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been shown to inhibit the activity of various enzymes such as carbonic anhydrase, tyrosinase, and α-glucosidase. N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has also been shown to modulate the expression of various proteins such as Bcl-2, Bax, and caspase-3, which are involved in the regulation of apoptosis. N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been shown to regulate various physiological processes such as cell proliferation, apoptosis, and inflammation, which are associated with various diseases such as cancer, diabetes, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has several advantages and limitations for lab experiments. The advantages of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide include its high yield of synthesis, its high purity, and its potential applications in various fields of science. The limitations of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide include its limited solubility in water, its potential toxicity, and its limited availability.
Orientations Futures
There are several future directions for the study of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide. One future direction is to investigate the potential applications of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide in the treatment of various diseases such as cancer, diabetes, and inflammation. Another future direction is to investigate the mechanism of action of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide in more detail, including its interaction with various enzymes and proteins. Another future direction is to develop new derivatives of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide that exhibit improved solubility, reduced toxicity, and enhanced activity. Overall, the study of N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has the potential to lead to the development of new drugs and therapies for various diseases, as well as to advance our understanding of the structure and function of various enzymes and proteins.
Applications De Recherche Scientifique
N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In biochemistry, N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been used as a tool to study the structure and function of various enzymes and proteins. In pharmacology, N'-(3-bromobenzylidene)-4-(2-oxo-1-pyrrolidinyl)benzohydrazide has been tested for its ability to modulate various physiological processes such as cell proliferation, apoptosis, and inflammation.
Propriétés
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-15-4-1-3-13(11-15)12-20-21-18(24)14-6-8-16(9-7-14)22-10-2-5-17(22)23/h1,3-4,6-9,11-12H,2,5,10H2,(H,21,24)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKKIGYAPSDKOF-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-phenylethyl)benzamide](/img/structure/B3833340.png)
![5,7-dimethyl-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3833344.png)
![1'-(4-chlorophenyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B3833355.png)
![5,7-dimethyl-N'-(3-phenyl-2-propen-1-ylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3833356.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-furylmethyl)benzamide](/img/structure/B3833372.png)
![4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3833373.png)
![3-(dibenzo[b,d]furan-2-yloxy)-5-nitroaniline](/img/structure/B3833390.png)


![1-[2-(dimethylamino)ethyl]-N-mesitylprolinamide](/img/structure/B3833409.png)



